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molecular formula C5H6N2S2 B8465525 3-Aminothiophene-2-carbothioamide CAS No. 122805-72-5

3-Aminothiophene-2-carbothioamide

Cat. No. B8465525
M. Wt: 158.2 g/mol
InChI Key: VTUUKXZRDIRHCS-UHFFFAOYSA-N
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Patent
US08877760B2

Procedure details

To a solution of crude 3-aminothiophene-2-carbothioamide in MeOH (5 mL) was added H2O2 (30%, 0.6 mL), after stirring at room temperature for 15 min, it was concentrated to remove most of MeOH, and then diluted with EtOAC, organic layer was washed with brine, concentrated to give crude pdt, purification by column chromatography (DCM/EtOAC=3:1) gave thieno[3,2-c]isothiazol-3-amine (334 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7](=[S:9])[NH2:8].OO>CO>[N:1]1[S:9][C:7]([NH2:8])=[C:3]2[S:4][CH:5]=[CH:6][C:2]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC=C1)C(N)=S
Name
Quantity
0.6 mL
Type
reactant
Smiles
OO
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of MeOH
ADDITION
Type
ADDITION
Details
diluted with EtOAC, organic layer
WASH
Type
WASH
Details
was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude
CUSTOM
Type
CUSTOM
Details
pdt, purification by column chromatography (DCM/EtOAC=3:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N=1SC(=C2C1C=CS2)N
Measurements
Type Value Analysis
AMOUNT: MASS 334 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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